E260

Description

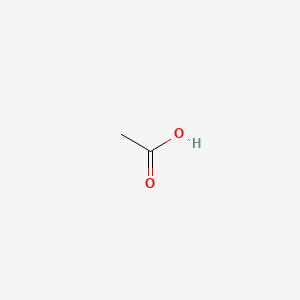

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBSBXVTEAMEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2, Array, CH3COOH | |

| Record name | ACETIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | acetic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Acetic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6993-75-5 | |

| Record name | Acetic acid, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6993-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5024394 | |

| Record name | Acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid; NKRA, Clear, colourless liquid having a pungent, characteristic odour, Colorless liquid or crystals with a sour, vinegar-like odor; Note: Pure compound is a solid below 62 degrees F. Often used in an aqueous solution; [NIOSH], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR., clear, colourless liquid/pungent odour, Colorless liquid or crystals with a sour, vinegar-like odor., Colorless liquid or crystals with a sour, vinegar-like odor. [Note: Pure compound is a solid below 62 °F. Often used in an aqueous solution.] | |

| Record name | Acetic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ACETIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Acetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/207 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/3/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/469 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0002.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

117.9 °C, 118 °C, 244 °F | |

| Record name | Acetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/469 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0002.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

The Guide from the Emergency Response Guidebook is for "acetic acid, glacial." 39 °C, 103 °F (39 °C) Closed cup, 112 °F (open cup); 104 °F (closed cup), 39 °C c.c., 103 °F | |

| Record name | Acetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/207 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/469 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0002.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible with water, Miscible with ethanol, ethyl ether, acetone, benzene; soluble in carbon tetrachloride, carbon disulfide, Miscible with glycerol; insoluble in carbon disulfide, 1000.0 mg/mL, Solubility in water: miscible, miscible with water, alcohol, and glycerrin, Miscible | |

| Record name | Acetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/3/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Acetic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0002.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.0446 g/cu cm at 25 °C, Density: 1.266 at 16.60 °C (solid); 1.053 at 16.67 °C (liquid); contracts slightly on freezing, Relative density (water = 1): 1.05, 1.049, 1.05 | |

| Record name | ACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/3/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/469 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0002.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.07 (Air = 1), Relative vapor density (air = 1): 2.1 | |

| Record name | ACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

15.7 [mmHg], 15.7 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 1.5, 11 mmHg | |

| Record name | Acetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/207 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/469 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0002.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

0.0001% CHLORIDE, 0.00005% LEAD, 0.00002% IRON; 0.015% SULFUR DIOXIDE; 0.001% SULFATE, Water is the chief impurity in acetic acid although other materials such as acetaldehyde, acetic anhydride, formic acid, biacetyl, methyl acetate, ethyl acetoacetate, iron and mercury are also sometimes found. | |

| Record name | ACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid, Colorless liquid or crystals (Note: Pure compound is a solid below 62 degrees F). Often used in an aqueous solution). | |

CAS No. |

64-19-7, 68475-71-8, 77671-22-8 | |

| Record name | Acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, glacial [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxylic acids, C2-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068475718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q40Q9N063P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/469 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AF12B128.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

16.635 °C, 16.6 °C, 16.7 °C, 62 °F | |

| Record name | Acetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/469 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0002.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Pivotal Role of Acetic Acid in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetic acid, a simple two-carbon carboxylic acid, has emerged as a critical modulator of cellular metabolism, bioenergetics, and epigenetics. Once considered a simple metabolic intermediate, it is now recognized as a key substrate that fuels fundamental cellular processes, particularly in nutrient-stressed environments and in pathological states such as cancer. This technical guide provides an in-depth exploration of the multifaceted roles of acetic acid in cell metabolism, focusing on its conversion to the central metabolic node, acetyl-CoA, and its subsequent fate in vital cellular pathways. We will delve into the enzymatic machinery governing acetate utilization, its impact on lipid synthesis and gene regulation, and the experimental methodologies employed to investigate these processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and target acetate metabolism for therapeutic intervention.

Core Concepts: From Acetate to Acetyl-CoA

The metabolic journey of acetic acid begins with its transport into the cell and subsequent activation to acetyl-CoA. This conversion is a critical juncture, as acetyl-CoA is a central metabolite that participates in a wide array of anabolic and catabolic reactions.

Acetate Transport

The entry of acetate into cells is mediated by various transport mechanisms, including passive diffusion of its protonated form (acetic acid) across the plasma membrane and carrier-mediated transport. The primary protein families implicated in acetate transport are the monocarboxylate transporters (MCTs) and the sodium-coupled monocarboxylate transporters (SMCTs). The expression and activity of these transporters can vary significantly between different cell types and tissues, influencing their capacity to utilize acetate.

The Acetyl-CoA Synthetase (ACSS) Enzyme Family

The activation of acetate to acetyl-CoA is an ATP-dependent reaction catalyzed by a family of enzymes known as acetyl-CoA synthetases (ACSS). In mammals, there are two major isoforms with distinct subcellular localizations and metabolic roles:

-

ACSS1 (Mitochondrial): Primarily found in the mitochondrial matrix, ACSS1 converts acetate into acetyl-CoA that can directly enter the tricarboxylic acid (TCA) cycle for oxidation and ATP production.

-

ACSS2 (Cytosolic and Nuclear): Located in the cytoplasm and the nucleus, ACSS2 generates a pool of acetyl-CoA that is utilized for two principal purposes:

-

Fatty Acid Synthesis: In the cytoplasm, acetyl-CoA is the fundamental building block for the de novo synthesis of fatty acids.

-

Histone Acetylation: In the nucleus, acetyl-CoA serves as the acetyl-group donor for the acetylation of histones, a key epigenetic modification that regulates gene expression.

-

The differential expression and regulation of ACSS1 and ACSS2 are critical determinants of how cells utilize acetate to support their specific metabolic and signaling needs.

Data Presentation: Quantitative Insights into Acetate Metabolism

To provide a clear and comparative overview, the following tables summarize key quantitative data related to acetate metabolism.

| Enzyme | Substrate | Km (mM) | Vmax (nmol/mg protein/min) | Cellular Location | Reference(s) |

| ACSS1 | Acetate | 0.6 | Not consistently reported | Mitochondria | [1] |

| Propionate | 4.1 | Not consistently reported | Mitochondria | [1] | |

| Butyrate | >10 | Not consistently reported | Mitochondria | [1] | |

| ACSS2 | Acetate | 0.11 | 147.4 (as nM/hr) | Cytoplasm, Nucleus | [1][2] |

| Propionate | 3.4 | Not consistently reported | Cytoplasm, Nucleus | [1] | |

| Butyrate | >10 | Not consistently reported | Cytoplasm, Nucleus | [1] |

| Transporter/Cell Line | Km (mM) | Vmax (nmol/mg protein/min) | Transport Mechanism | Reference(s) |

| HCT-15 (Colon Cancer) | 1.97 ± 0.57 | 62 ± 9 | Carrier-mediated (MCT1/2, SMCT1) & Aquaporins | [3][4] |

| RKO (Colon Cancer) | - | - | Passive Diffusion (Kd = 5.19 ± 0.16 µL/mg protein/min) & Aquaporins | [3][4] |

| Hepatocytes (Rat) | 5.4 | Not reported | MCT | [5] |

| Gene | Cell Line | Condition | Fold Change in mRNA Expression (Acetate vs. Control) | Reference(s) |

| FASN | HepG2 | Hypoxia (12h, 2.5 mM acetate) | >2-fold increase | [2] |

| ACACA | HepG2 | Hypoxia (12h, 2.5 mM acetate) | >2-fold increase | [2] |

| ACSS2 | HT29 | Normoxia (10 mM acetate) | ~1.5-fold increase | [6] |

| ACSS2 | HT29 | Hypoxia (10 mM acetate) | ~2.5-fold increase | [6] |

| ACSS2 | HCT116 | Hypoxia (10 mM acetate) | ~1.5-fold increase | [6] |

| Inhibitor | Target | IC50 | Cell Line/Enzyme | Reference(s) |

| VY-3-135 | ACSS2 | 44 nM | Recombinant human ACSS2 | [7][8] |

Signaling Pathways and Experimental Workflows

Visualizing the intricate connections within acetate metabolism and the methodologies used to study them is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of acetate transport in colorectal cancer cells and potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A quantitative multiplexed mass spectrometry assay for studying the kinetic of residue-specific histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gene - ACACA [maayanlab.cloud]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. drugtargetreview.com [drugtargetreview.com]

An In-depth Technical Guide to Ethanoic Acid for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, safety protocols, and laboratory applications of ethanoic acid (acetic acid). The information is intended to support research, development, and quality control activities where ethanoic acid is utilized as a reagent, solvent, or catalyst.

Core Properties of Ethanoic Acid

Ethanoic acid (CH₃COOH) is a simple carboxylic acid that is widely used in laboratory settings. In its pure, water-free form, it is known as glacial acetic acid because it solidifies into ice-like crystals at temperatures below 16.6°C (61.9°F).[1][2][3] It is a colorless liquid with a characteristic pungent, vinegar-like odor and a sour taste.[2][4][5][6]

Physical Properties

The physical characteristics of ethanoic acid are critical for its proper handling, storage, and use in experimental setups. A summary of these properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | CH₃COOH or C₂H₄O₂ | [4][7] |

| Molar Mass | 60.052 g/mol | [7][8] |

| Appearance | Colorless liquid or crystalline solid | [2][8] |

| Odor | Strong, pungent, vinegar-like | [2][5][6] |

| Melting Point | 16.6 °C / 61.9 °F / 289.76 K | [1][2][3][4] |

| Boiling Point | 118.1 °C / 244.6 °F / 391.25 K | [4][9] |

| Density | 1.049 g/cm³ (liquid at 25°C) | [1][8] |

| pKa | 4.76 (in water at 25°C) | [8][10] |

| Flash Point | 40 °C / 104 °F (closed cup) | [11] |

| Solubility | Miscible with water, ethanol, ether, and glycerol.[2][5][12] Soluble in many polar and non-polar organic solvents.[13][14] |

Chemical Properties

Ethanoic acid is a weak monoprotic acid that partially dissociates in aqueous solutions.[6][8] Its chemical reactivity is centered around the carboxyl (-COOH) functional group.

-

Acidity : It reacts with bases to form acetate salts and water.[6][15] The reaction with sodium carbonate or bicarbonate produces sodium acetate, water, and carbon dioxide gas, which is observed as effervescence.[2][15]

-

Esterification : In the presence of an acid catalyst, typically sulfuric acid, ethanoic acid reacts with alcohols to form esters and water.[1] This reversible reaction is known as Fischer esterification.

-

Reduction : Ethanoic acid can be reduced to ethanol using strong reducing agents like lithium aluminium hydride.[6]

-

Reaction with Metals : It reacts with active metals such as sodium, potassium, and zinc to produce the corresponding metal ethanoate and hydrogen gas.[6][15]

Safety, Handling, and Disposal

Concentrated ethanoic acid is corrosive and can cause severe skin burns and eye damage.[16][17] It is also a flammable liquid and its vapor can form explosive mixtures with air.[16]

-

Handling : Always handle ethanoic acid in a well-ventilated area or a fume hood.[18][19] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and gloves (nitrile rubber is recommended).[18][19][20]

-

Storage : Store in a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials such as strong oxidizing agents, strong bases, and metals.[18][19][21]

-

Disposal : Dilute solutions (<10%) can often be neutralized with a suitable base like sodium bicarbonate and flushed down the drain with copious amounts of water, subject to local regulations.[22] Concentrated or contaminated ethanoic acid must be disposed of as hazardous waste.[22][23]

Experimental Protocols

Determination of Ethanoic Acid Concentration by Titration

This protocol details the standardization of a sodium hydroxide solution by titrating it against a diluted ethanoic acid sample (e.g., from vinegar).

Materials:

-

Ethanoic acid solution (e.g., white vinegar)

-

Standardized sodium hydroxide (NaOH) solution (~0.1 M)

-

Phenolphthalein indicator

-

25 mL volumetric pipette

-

250 mL volumetric flask

-

50 mL burette

-

250 mL conical (Erlenmeyer) flasks

-

Deionized water

Procedure:

-

Dilution of Vinegar :

-

Rinse a 25 mL pipette with a small amount of the vinegar sample.

-

Pipette exactly 25.00 mL of vinegar into a 250 mL volumetric flask.[24][25]

-

Carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.[24]

-

-

Titration Setup :

-

Rinse the burette with a small amount of the standardized NaOH solution and then fill it, ensuring no air bubbles are in the tip. Record the initial volume.

-

Rinse a 250 mL conical flask with deionized water.

-

Pipette 25.00 mL of the diluted vinegar solution into the conical flask.

-

Add 2-3 drops of phenolphthalein indicator to the flask. The solution should be colorless.[15][24]

-

-

Titration Process :

-

Place the conical flask under the burette on a white tile to easily observe the color change.

-

Slowly add the NaOH solution from the burette to the flask while constantly swirling the flask.[10]

-

Continue adding NaOH drop by drop as the endpoint is approached. The endpoint is reached when the solution turns a faint, permanent pink color that persists for at least 30 seconds.[10]

-

Record the final volume of the NaOH solution in the burette.

-

Repeat the titration at least two more times to obtain concordant results (titers that agree within ±0.1 mL).[15]

-

Calculation:

-

Calculate the average volume of NaOH used from the concordant titers.

-

Use the formula M₁V₁ = M₂V₂ (where M is molarity and V is volume) and the stoichiometry of the reaction (CH₃COOH + NaOH → CH₃COONa + H₂O, a 1:1 molar ratio) to calculate the concentration of the diluted ethanoic acid.

-

Account for the initial dilution to determine the concentration of ethanoic acid in the original vinegar sample.

Fischer Esterification: Synthesis of Ethyl Ethanoate

This protocol describes the synthesis of ethyl ethanoate from ethanoic acid and ethanol.

Materials:

-

Ethanoic acid (glacial)

-

Ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium carbonate solution

-

Anhydrous calcium chloride or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

Reaction Setup :

-

In a round-bottom flask, combine 12 mL of glacial ethanoic acid and 19 mL of absolute ethanol.[20]

-

Slowly and carefully add 5 mL of concentrated sulfuric acid to the mixture while swirling.[20] Add a few boiling chips.

-

Set up the apparatus for reflux and heat the mixture gently for about 30-60 minutes.[16][26]

-

-

Product Isolation :

-

Allow the mixture to cool. Rearrange the apparatus for simple distillation.

-

Distill the mixture, collecting the fraction that boils between 73-78°C. This is the crude ethyl ethanoate.[20]

-

-

Purification :

-

Transfer the crude product to a separatory funnel.

-

Slowly add saturated sodium carbonate solution to neutralize any remaining acid (caution: effervescence will occur). Shake and allow the layers to separate. Remove the lower aqueous layer.[20]

-

Wash the organic layer with water, then with a saturated calcium chloride solution to remove unreacted ethanol.[20]

-

Separate the organic layer and transfer it to a dry conical flask. Add a drying agent like anhydrous magnesium sulfate, swirl, and then filter or decant the dried ester.[20]

-

-

Final Distillation :

-

Purify the dried ester by a final distillation to obtain pure ethyl ethanoate.

-

Visualized Workflows and Mechanisms

Fischer Esterification Mechanism

The following diagram illustrates the key steps in the acid-catalyzed Fischer esterification reaction.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]

- 4. weber.hu [weber.hu]

- 5. Acetate Buffer (pH 3.6 to 5.6) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Acetate Buffer (0.1 M, pH 5.0) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 8. Preparation of Buffer Solutions (Phosphate, Acetate and other Buffers) | Pharmaguideline [pharmaguideline.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. Experiment to Determine the Concentration of Acetic Acid in Vinegar | by Fadil S. | Medium [medium.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 14. youtube.com [youtube.com]

- 15. Acetic Acid in Vinegar By Direct Titration Chemistry Tutorial [ausetute.com.au]

- 16. scribd.com [scribd.com]

- 17. The effectiveness of acetic acid wash protocol and the interpretation patterns of blood contaminated cervical cytology ThinPrep® specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. researchgate.net [researchgate.net]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. Production of ethyl acetate by esterification | PPTX [slideshare.net]

- 22. 2.1. Ethyl Acetate Synthesis [bio-protocol.org]

- 23. A Case Study Using DFT Calculation Aided Experimental Teaching of Organic Chemistry: Take the Ethyl Acetate Synthesis Experiment as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mccscience.yolasite.com [mccscience.yolasite.com]

- 25. pdst.ie [pdst.ie]

- 26. hobbychemistry.wordpress.com [hobbychemistry.wordpress.com]

An In-depth Technical Guide to the Mechanism of Action of Acetic Acid as a Fixative

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fixation is a critical step in the preparation of biological specimens, aimed at preserving cellular architecture and molecular components in a life-like state. Acetic acid, a simple carboxylic acid, plays a unique and vital role in many fixative formulations. Unlike cross-linking fixatives such as formaldehyde, acetic acid's primary mechanism of action is the precipitation of nucleoproteins and the controlled swelling of collagenous tissues. It is rarely used alone due to its limited effect on cytoplasmic proteins and its tendency to cause tissue swelling. However, when combined with other reagents like ethanol and formaldehyde, it offers excellent nuclear preservation and counteracts the shrinkage artifacts induced by other components. This technical guide provides a comprehensive overview of the mechanisms through which acetic acid exerts its fixative properties, presents available data on its effects, details experimental protocols for its use, and visualizes the key molecular interactions.

Core Mechanism of Action

Acetic acid functions as a fixative primarily through non-covalent interactions that alter the hydration shells and electrostatic charges of macromolecules. Its action is highly specific to certain cellular components, making it an indispensable ingredient in many compound fixatives.

Precipitation of Nucleic Acids and Nucleoproteins

The most significant role of acetic acid in fixation is the preservation of nuclear detail.[1] It is a coagulant fixative for nucleic acids.[1] The acidic environment created by acetic acid (typically used at a 5% concentration in mixtures) disrupts the electrostatic interactions between the negatively charged phosphate backbone of DNA and the positively charged histone proteins that form the nucleosome core. This neutralization of charges, coupled with the displacement of water molecules, leads to the aggregation and precipitation of the entire nucleoprotein complex.[1] This action effectively "fixes" the chromatin in place, preventing its loss during subsequent processing steps and resulting in crisp, well-defined nuclear morphology.[2]

Effects on Proteins and Collagen

Acetic acid is generally not considered a protein fixative.[1] It does not form cross-links and has a limited effect on most cytoplasmic proteins, other than causing them to swell by absorbing water.[1] This swelling property is particularly pronounced in collagen. Acetic acid breaks the intermolecular salt-links and hydrogen bonds within the collagen fibers, causing them to hydrate and swell.[3] While detrimental when used in isolation, this effect is highly advantageous in compound fixatives. For instance, in alcohol-based fixatives, which are known to cause significant tissue shrinkage, the inclusion of acetic acid counteracts this effect, leading to better preservation of overall tissue architecture.[1][4]

Lysis of Red Blood Cells

A notable characteristic of fixatives containing acetic acid is their ability to lyse red blood cells. The acidic solution disrupts the erythrocyte membrane and alters the hemoglobin structure, leading to cell rupture.[5] This can be beneficial in certain applications by clearing the background of blood cells, but it is a critical consideration when the preservation of erythrocytes is required.

Data Presentation: Effects of Acetic Acid-Containing Fixatives

Quantitative data on the specific effects of acetic acid within a fixative mixture is often presented semi-quantitatively in the literature. The following tables summarize findings from comparative studies.

Morphological Preservation

The inclusion of acetic acid in fixatives like Carnoy's and Bouin's fluid can impact cellular and nuclear morphology. The following table is a summary of findings from a study comparing different fixatives over various time intervals.

| Feature | Fixative | 6 hours | 12 hours | 24 hours | 30-48 hours |

| Nuclear Shrinkage | 10% Formalin | Good | Good | Excellent | Good |

| Bouin's Fluid | Fair | Excellent | Excellent | Poor | |

| Carnoy's Fluid | Excellent | Excellent | Fair | Poor (Distortion) | |

| Absolute Ethanol | Good | Fair | Poor | Very Poor | |

| Cellular Shrinkage | 10% Formalin | Good | Good | Excellent | Good |

| Bouin's Fluid | Fair | Excellent | Excellent | Poor | |

| Carnoy's Fluid | Excellent | Excellent | Fair | Poor (Distortion) | |

| Absolute Ethanol | Good | Fair | Poor | Very Poor |

Source: Adapted from data presented in a study by Singhal et al. (2016) on histomorphometric changes. Scores are interpreted from descriptions of "good," "excellent," "fair," and "poor" preservation.

Immunohistochemical Staining

The choice of fixative significantly impacts the preservation of antigenicity for immunohistochemistry (IHC). Alcohol-based fixatives containing acetic acid can offer superior antigen preservation for some epitopes compared to formalin.

| Parameter | 10% Neutral Buffered Formalin (NBF) | Alcohol-Acetic Acid Fixative |

| Nuclear Detail Score (avg.) | 2.7 ± 0.3 | 2.3 ± 0.4 |

| Cytoplasmic Clarity Score (avg.) | 2.7 ± 0.3 | 2.3 ± 0.4 |

| Cytokeratin Staining Intensity (3+) | 63.3% of samples | 86.6% of samples |

| CD3 Staining Intensity (3+) | 66.6% of samples | 83.3% of samples |

| Background Staining | More Prominent | Less Prominent |

Source: Adapted from a comparative evaluation by Kumar et al. (2025). The alcohol-acetic acid mixture consisted of 70% ethanol-methanol-acetic acid.[6]

Collagen Swelling

Acetic acid is known to induce swelling in collagen by disrupting its structure. While precise quantitative data from histological fixation studies is scarce, studies on collagen extraction provide insight into this phenomenon.

| Parameter | Collagen dialyzed by Deionized Water (DDW) | Collagen dialyzed by 0.5 M Acetic Acid (DAC) |

| Swelling Ratio (0.5% w/v collagen) | 107.15 ± 1.01 g water/g scaffold | 70.07 ± 1.29 g water/g scaffold |

| Swelling Ratio (1% w/v collagen) | 88.96 ± 0.88 g water/g scaffold | 86.18 ± 0.64 g water/g scaffold |

Source: Adapted from a study on the influence of acetic acid residue on type I collagen scaffolds by Kim et al. (2018).[7] Note: This data is from a study on isolated collagen and may not directly reflect the swelling behavior within complex tissues during fixation.

Mandatory Visualizations

Signaling Pathways and Molecular Interactions

Caption: Mechanism of nucleoprotein precipitation by acetic acid.

Caption: Mechanism of collagen swelling induced by acetic acid.

Experimental Workflow

Caption: General experimental workflow for tissue fixation.

Experimental Protocols

The following are detailed protocols for commonly used fixatives containing acetic acid. Safety Precautions: Always work in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Formaldehyde is a known carcinogen, and glacial acetic acid is corrosive.

Formalin-Acetic Acid-Alcohol (FAA) Fixation

FAA is a versatile fixative, particularly for botanical specimens, that provides a balance between the hardening effects of alcohol and the swelling effects of acetic acid.

Composition:

-

95% Ethanol: 50 ml

-

Glacial Acetic Acid: 5 ml

-

Formalin (37-40% formaldehyde): 10 ml

-

Distilled Water: 35 ml[8]

Methodology:

-

Preparation: Prepare the FAA solution fresh in a fume hood by mixing the components.

-

Tissue Collection: Excise tissue samples and ensure at least one dimension is no thicker than 3-5 mm to allow for rapid penetration of the fixative.

-

Fixation: Immediately immerse the tissue in cold (4°C) FAA solution. The volume of fixative should be at least 15-20 times the volume of the tissue.[9]

-

Vacuum Infiltration (Optional but Recommended): Place the container with the tissue and fixative in a vacuum chamber and apply a moderate vacuum for a few minutes. Release the vacuum slowly. Repeat this cycle 2-3 times to facilitate the infiltration of the fixative into the tissue.[9]

-

Incubation: Fix the tissue for 4-24 hours at 4°C, depending on the size and density of the tissue.[8]

-

Post-Fixation Wash: After fixation, decant the FAA and wash the tissue in several changes of 70% ethanol to remove residual acid and formaldehyde.[9] The tissue can be stored in 70% ethanol at 4°C.

-

Processing: Proceed with standard tissue processing, including dehydration through a graded ethanol series, clearing with an agent like xylene, and embedding in paraffin.

Carnoy's Fixative

Carnoy's fluid is a rapid-acting, non-aqueous fixative that provides excellent nuclear preservation and is often used for preserving glycogen.

Composition:

-

Absolute Ethanol: 60 ml

-

Chloroform: 30 ml

-

Glacial Acetic Acid: 10 ml[10]

Methodology:

-

Preparation: Prepare Carnoy's fixative fresh in a fume hood.

-

Fixation: Immerse the tissue in Carnoy's fixative for 1-3 hours.[6] Due to its rapid action, fixation times are much shorter than for aqueous fixatives.

-

Post-Fixation: Transfer the fixed tissue directly to 80% or absolute ethanol for storage or immediate processing.[6] A post-fixation wash is not typically required as the components are volatile.

-

Processing: Proceed with dehydration (if necessary, starting from a high percentage of ethanol), clearing, and paraffin embedding.

Bouin's Solution

Bouin's solution is excellent for fixing soft and delicate tissues, such as gastrointestinal biopsies, and provides superior results with trichrome stains.

Composition:

-

Saturated Aqueous Picric Acid: 75 ml

-

Formalin (37-40% formaldehyde): 25 ml

-

Glacial Acetic Acid: 5 ml[4]

Methodology:

-

Preparation: Mix the components in a fume hood.

-

Fixation: Immerse the tissue in Bouin's solution for 6-24 hours.[11][12] The picric acid will impart a yellow color to the tissue.

-

Post-Fixation Wash: It is crucial to remove the excess picric acid. Wash the tissue in multiple changes of 50-70% ethanol until the yellow color no longer leaches from the tissue.[11] Residual picric acid can interfere with staining.

-

Storage: After washing, tissues can be stored in 70% ethanol.

-

Processing: Proceed with standard tissue processing protocols.

Conclusion

Acetic acid is a highly effective, albeit specialized, component in the world of histological fixation. Its primary strength lies in the excellent preservation of nuclear structures through the precipitation of nucleoproteins. While it is a poor fixative for cytoplasmic proteins and causes swelling of collagen, these properties are masterfully exploited in compound fixatives to counteract the shrinkage artifacts of other reagents. The choice to use an acetic acid-containing fixative such as FAA, Carnoy's, or Bouin's solution depends on the specific requirements of the study, including the tissue type, the target cellular components, and the intended downstream applications like immunohistochemistry or special stains. A thorough understanding of its mechanism of action allows researchers to make informed decisions to achieve optimal tissue preservation for accurate and reliable analysis.

References

- 1. patholjournal.com [patholjournal.com]

- 2. lidoc.paginas.ufsc.br [lidoc.paginas.ufsc.br]

- 3. researchgate.net [researchgate.net]

- 4. bbdu.ac.in [bbdu.ac.in]

- 5. scribd.com [scribd.com]

- 6. Comparative Evaluation of Formalin and Alcohol-Based Fixatives on Tissue Morphology and Immunostaining in Routine Histopathology | Journal of Heart Valve Disease [icr-heart.com]

- 7. Assessment of the Influence of Acetic Acid Residue on Type I Collagen during Isolation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of Fixatives and Tissue Processing on the Content and Integrity of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of acid type on physical and biological properties of collagen scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Antigenicity is preserved with fixative solutions used in human gross anatomy: A mice brain immunohistochemistry study [frontiersin.org]

- 12. researchgate.net [researchgate.net]

Acetic Acid as a Carbon Source for Bacterial Growth: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the utilization of acetic acid as a carbon source for bacterial growth. It delves into the core metabolic pathways, regulatory networks, and quantitative data from key experimental findings. Detailed experimental protocols and visual representations of the underlying biological processes are included to support research and development in microbiology and drug discovery.

Introduction

Acetic acid, a short-chain fatty acid, is a readily available and cost-effective carbon source that can support the growth of a wide range of bacteria. Its metabolism is central to various physiological states, including overflow metabolism during growth on sugars and the utilization of alternative carbon sources in diverse environments.[1][2] Understanding the mechanisms of acetate assimilation is crucial for applications ranging from industrial biotechnology, for the production of value-added chemicals, to clinical microbiology, where it can play a role in host-pathogen interactions.[3][4][5] This guide summarizes the key pathways, their regulation, and provides practical information for laboratory-scale studies.

Metabolic Pathways for Acetate Utilization

Bacteria primarily employ two distinct pathways to activate acetate into the central metabolic intermediate, acetyl-coenzyme A (acetyl-CoA). The choice of pathway is often dependent on the external acetate concentration.[5] Once formed, acetyl-CoA is funneled into the glyoxylate shunt, a critical anaplerotic pathway that enables net carbon gain from two-carbon compounds.[6][7]

Acetyl-CoA Synthetase (Acs) Pathway

At low acetate concentrations (typically below 10 mM), the high-affinity enzyme Acetyl-CoA Synthetase (Acs) is the primary route for acetate activation.[1][5] This enzyme catalyzes the direct conversion of acetate to acetyl-CoA in an ATP-dependent manner.[3][8]

Reaction: Acetate + ATP + CoA → Acetyl-CoA + AMP + PPi

The expression of the acs gene is tightly regulated, often induced in the transition to the stationary phase or under carbon-limiting conditions.[9][10]

Phosphotransacetylase (Pta) - Acetate Kinase (AckA) Pathway

At higher acetate concentrations, the lower-affinity Pta-AckA pathway becomes more prominent.[5] This two-step pathway involves the initial conversion of acetate to acetyl phosphate (acetyl-P) by Acetate Kinase (AckA), followed by the conversion of acetyl-P to acetyl-CoA by Phosphotransacetylase (Pta).[3][11][12]

Reactions:

-

Acetate + ATP ⇌ Acetyl-P + ADP (catalyzed by AckA)

-

Acetyl-P + CoA ⇌ Acetyl-CoA + Pi (catalyzed by Pta)

This pathway is reversible and can also be responsible for acetate excretion during overflow metabolism on glycolytic substrates.[1][13]

The Glyoxylate Shunt

When bacteria grow on acetate as the sole carbon source, the glyoxylate shunt is essential for biomass production.[6][14][15] This pathway bypasses the two decarboxylation steps of the tricarboxylic acid (TCA) cycle, allowing for the net conversion of two-carbon units (from acetyl-CoA) into four-carbon compounds like succinate and malate.[7][16] These C4 compounds can then be used for gluconeogenesis and the synthesis of other essential cellular components.[15] The key enzymes of this pathway are isocitrate lyase (ICL) and malate synthase (MS).[14][16]

Diagram of Acetate Utilization Pathways

References

- 1. journals.asm.org [journals.asm.org]

- 2. Control and regulation of acetate overflow in Escherichia coli | eLife [elifesciences.org]

- 3. Bacterial acetate metabolism and its influence on human epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Regulation of acetate metabolism by protein phosphorylation in enteric bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. glyoxylate cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Acetyl-CoA synthetase - Wikipedia [en.wikipedia.org]

- 9. Regulation of Acetyl Coenzyme A Synthetase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of acetyl coenzyme A synthetase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of the phosphotransacetylase-acetate kinase pathway for ATP production in Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | The Impact of ackA, pta, and ackA-pta Mutations on Growth, Gene Expression and Protein Acetylation in Escherichia coli K-12 [frontiersin.org]

- 14. Regulation of acetate metabolism by protein phosphorylation in enteric bacteria - ProQuest [proquest.com]

- 15. Frontiers | The Role of the Glyoxylate Shunt in the Acclimation to Iron Limitation in Marine Heterotrophic Bacteria [frontiersin.org]

- 16. annualreviews.org [annualreviews.org]

A Technical Guide to the Fundamental Biochemistry of the Acetyl Group from Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Centrality of the Acetyl Group